molecular formula C12H11N3 B1236307 3-Aminoharman CAS No. 84872-35-5

3-Aminoharman

Cat. No.: B1236307
CAS No.: 84872-35-5
M. Wt: 197.24 g/mol
InChI Key: GOLPAGXAGCWCAN-UHFFFAOYSA-N
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Description

3-Aminoharman, also known as 9H-Pyrido(3,4-b)indol-3-amine, is a derivative of the β-carboline alkaloid harman. This compound is of significant interest due to its unique chemical structure and potential biological activities. β-Carbolines, including harman and its derivatives, are naturally occurring alkaloids found in various plants and animal tissues. They are known for their diverse pharmacological properties, including neuroprotective, antitumor, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminoharman can be synthesized through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. Another method involves the reaction of 9H-pyrido[3,4-b]indole-3-carboxylic acid hydrazide with hydrogen chloride and sodium nitrite in lithium hydroxide monohydrate at low temperatures, followed by refluxing with glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoharman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminoharman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoharman involves its interaction with various molecular targets and pathways:

    Neuroprotective Effects: It acts as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting neuroprotective effects.

    Antitumor Activity: It inhibits the activity of tyrosine kinase enzymes, which are involved in cell proliferation and survival, leading to the suppression of tumor growth.

    Antimicrobial Properties: It disrupts the cell membrane integrity of microorganisms, leading to their death

Comparison with Similar Compounds

3-Aminoharman can be compared with other β-carboline derivatives such as harman, harmine, and norharman:

Uniqueness of this compound: The presence of the amino group at the C-3 position in this compound enhances its ability to form hydrogen bonds, increasing its interaction with biological targets and potentially enhancing its pharmacological activities.

Properties

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-7-12-9(6-11(13)14-7)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLPAGXAGCWCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)N)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233929
Record name 3-Aminoharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84872-35-5
Record name 3-Aminoharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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